molecular formula C9H14N2 B12568165 3-(Aminomethyl)-4-ethylaniline CAS No. 200281-28-3

3-(Aminomethyl)-4-ethylaniline

Cat. No.: B12568165
CAS No.: 200281-28-3
M. Wt: 150.22 g/mol
InChI Key: JTKLWLKATVDILB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, with an ethyl group at the para position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-(Nitromethyl)-4-ethylaniline, using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Another method involves the Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom (such as a ketone) react to form the desired product. This reaction is typically carried out in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-ethylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.

    3-(Aminomethyl)-4-propylaniline: Similar structure but with a propyl group instead of an ethyl group.

    3-(Aminomethyl)-4-isopropylaniline: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

3-(Aminomethyl)-4-ethylaniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

200281-28-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(aminomethyl)-4-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6,10-11H2,1H3

InChI Key

JTKLWLKATVDILB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)CN

Origin of Product

United States

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